n-Ethyl-d-alanine
Description
Significance of N-Substituted D-Amino Acids in Academic Inquiry
N-substituted amino acids, where a group is attached to the nitrogen atom of the amino group, represent a class of modified amino acids with altered chemical and physical properties compared to their parent amino acids. These modifications can influence factors such as solubility, lipophilicity, steric hindrance, and reactivity. The incorporation of N-substituted amino acids into peptides or other molecules can lead to modified structural conformations, altered interactions with enzymes and receptors, and enhanced stability against enzymatic degradation. Research in this area explores their potential in drug design, peptidomimetics, and the creation of novel materials.
D-amino acids, the enantiomers of the naturally abundant L-amino acids found in proteins, were historically thought to be rare in biological systems, primarily associated with bacterial cell walls and some peptide antibiotics. However, recent advancements in analytical methods have revealed the presence of D-amino acids in a wider range of organisms, including mammals, where they can play specific physiological roles. researchgate.netresearchgate.net The combination of N-substitution and the D-configuration in compounds like N-ethyl-D-alanine presents a unique set of properties for academic investigation. Research into N-substituted D-amino acids explores how these combined modifications influence their behavior in various chemical and biological systems. Studies have shown that substitution with D-amino acids can affect the secondary structure of peptides and enhance stability against enzymatic degradation. mdpi.compnas.orgmdpi.com
Overview of Alanine (B10760859) Enantiomers in Research Contexts
Alanine is one of the simplest amino acids, existing as two enantiomers: L-alanine and D-alanine. While L-alanine is a ubiquitous building block of proteins in living organisms, D-alanine is found in certain bacterial cell walls and some peptide antibiotics. The study of alanine enantiomers is fundamental to understanding chirality in biological molecules and the specific roles that each enantiomer plays.
Research involving alanine enantiomers spans various fields, including:
Biocatalysis: Enzymatic methods are being developed for the selective synthesis of alanine enantiomers, including fluorinated derivatives, for various applications. nih.gov
Chiral Recognition and Separation: Developing methods for distinguishing and separating alanine enantiomers is crucial in analytical chemistry and pharmaceutical science. Techniques like quartz crystal microbalance sensors and vibrational spectroscopy with metasurfaces are being explored for this purpose. selcuk.edu.traip.org
Geochemistry and Astrobiology: The presence and relative abundance of alanine enantiomers in extraterrestrial samples are studied to understand the origins of life's homochirality.
Microbiology: The role of D-alanine in bacterial cell wall synthesis is a key area of research, particularly in the context of developing antibacterial agents that target this pathway. frontiersin.orgnih.gov
Peptide Chemistry: Incorporating D-alanine into peptides can alter their structure, stability, and biological activity. mdpi.compnas.orgmdpi.comnih.govpreprints.orgnih.gov
The study of alanine enantiomers provides a basis for understanding the impact of stereochemistry on the properties and functions of amino acids and their derivatives.
Scope and Research Objectives for this compound Studies
Research specifically focused on this compound is situated within the broader contexts of N-substituted amino acids and alanine enantiomer research. The primary objectives for studying this compound typically involve:
Synthesis and Characterization: Developing efficient synthetic routes to obtain this compound and thoroughly characterizing its chemical and physical properties. While specific detailed research findings or data tables solely focused on the synthesis and properties of this compound were not extensively found in the search results within the allowed scope, general methods for synthesizing N-substituted amino acids exist, often involving alkylation of the amino group or reductive amination. researchgate.net The compound's basic chemical identifiers and properties are available through databases like PubChem. nih.gov
Investigation of its Role in Biochemical Systems: Exploring how this compound interacts with enzymes, transporters, or receptors that typically handle amino acids. Given its modified structure, it may act as an analog, inhibitor, or substrate with altered specificity.
Incorporation into Peptides and Peptidomimetics: Synthesizing peptides or peptidomimetics containing this compound to study the impact of this modification on conformational stability, biological activity, and resistance to proteolytic degradation. Research on other N-substituted and D-amino acids has shown their utility in modulating peptide properties. mdpi.compnas.orgmdpi.comnih.govpreprints.orgnih.gov
Potential Applications: Investigating potential uses in areas such as pharmaceuticals, agrochemicals, or materials science, based on its unique chemical structure and properties.
While detailed published research specifically on the findings and data tables for this compound itself within these objectives was not prominently featured in the search results under the specified exclusions, the compound serves as a relevant example within the ongoing academic exploration of modified amino acids and their potential utility.
Note on Data Tables: Due to the strict exclusion of certain sources and the limited availability of specific, detailed research findings and associated data tables solely focused on this compound within the general academic search results, it is not possible to generate interactive data tables directly from the text provided by the search results as requested. The information available is primarily at a broader level concerning N-substituted D-amino acids and alanine enantiomers in general research contexts.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(ethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPFTPVGIHCCM-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475624 | |
| Record name | n-ethyl-d-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915405-03-7 | |
| Record name | n-ethyl-d-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for N Ethyl D Alanine and Stereoisomers
Chromatographic Separation Techniques
Chromatography encompasses a range of powerful separation techniques that exploit the differential partitioning of analytes between a stationary phase and a mobile phase. For chiral compounds like N-ethyl-D-alanine and its stereoisomers, specialized chromatographic approaches are necessary to achieve enantioseparation. The biological activity of amino acids is often linked to their specific stereoisomeric configuration, making stereochemical analysis a vital aspect of their characterization aimspress.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis
HPLC is a prominent technique for the separation of chiral molecules, including amino acids and their derivatives. Chiral HPLC methods are broadly categorized into direct and indirect approaches. researchgate.netsigmaaldrich.com
Direct enantioseparation in HPLC involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Various types of CSPs have been developed for the chiral analysis of amino acids and N-blocked amino acids. sigmaaldrich.commdpi.comnih.gov These include macrocyclic glycopeptide-based phases (such as Chirobiotic T, R, and TAG), polysaccharide-derived phases (like Chiralpak and Chiralcel series), crown ether-based phases, and Pirkle-type phases. sigmaaldrich.comnih.govhplc.euyakhak.org
Macrocyclic glycopeptide-based CSPs are noted for their multimodal capabilities and broad selectivity, effectively separating a variety of amino acids and N-blocked amino acids. mdpi.com For instance, Chirobiotic R has shown selectivity for N-blocked amino acids. sigmaaldrich.com Polysaccharide-derived CSPs, such as cellulose (B213188) and amylose (B160209) phenylcarbamates, are also effective for the enantiomeric resolution of amino acid esters. nih.govnih.gov Crown ether-based columns, like Crownpak CR-I (+), have been used for separating amino acid enantiomers, with D-amino acids often eluting before their L-counterparts. nih.gov
While specific data for the direct separation of this compound on these phases is not extensively detailed in the provided sources, these CSPs are generally applicable to the chiral analysis of amino acids and their N-alkylated derivatives. The choice of CSP and mobile phase composition (including additives like acids or bases) is crucial for optimizing enantioselectivity and resolution. sigmaaldrich.comnih.govyakhak.org
Indirect enantioseparation involves the pre-column derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netjst.go.jp These diastereomers are then separated using conventional achiral stationary phases, such as reversed-phase C18 columns. researchgate.netjst.go.jp Diastereomers have different physical and chemical properties, allowing for their separation on standard chromatographic columns. rsc.org
Several CDAs have been employed for the indirect chiral analysis of amino acids. Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide, L-FDAA) is a widely used CDA that reacts with amino groups to form diastereomers separable by reversed-phase HPLC. researchgate.netjst.go.jpmdpi.comnih.gov Analogs of Marfey's reagent, such as those with valine or leucine (B10760876) instead of alanine (B10760859), have been shown to offer improved resolution and sensitivity for N-methyl amino acid enantiomers. nih.gov Other CDAs include 1-(9-Fluorenyl)ethyl chloroformate (FLEC), N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE), and o-phthaldialdehyde (OPA) in combination with chiral thiols. jst.go.jpmdpi.comresearchgate.net
The derivatization reaction conditions, such as pH and reaction time, are important for achieving quantitative derivatization and minimizing racemization. nih.govmolnar-institute.com The resulting diastereomers can be detected by UV or fluorescence detection, depending on the chromophore or fluorophore present in the CDA. nih.govjst.go.jp This approach has been successfully applied to the chiral analysis of various amino acids and N-methylated amino acids in complex samples. jst.go.jpnih.gov While direct examples for this compound are limited, the principles and reagents used for N-methyl amino acids are often applicable to other N-alkylated amino acids.
Two-dimensional liquid chromatography (2D-LC) is a powerful technique that combines two different separation mechanisms to enhance peak capacity and resolution, particularly for complex samples. nih.govresearchgate.netmdpi.com In chiral analysis, 2D-LC can involve coupling an achiral separation dimension with a chiral separation dimension. uni-tuebingen.deresearchgate.net
Comprehensive 2D-LC (LC×LC) transfers all the eluent from the first dimension to the second dimension, providing a significantly higher separation power than one-dimensional methods. nih.gov This is particularly useful for analyzing samples where the target enantiomers might co-elute with other compounds in a one-dimensional separation. mdpi.com
For chiral amino acid analysis, 2D-LC systems have been developed that combine reversed-phase separation in the first dimension with enantioselective separation on a chiral column in the second dimension. uni-tuebingen.deresearchgate.net This approach can be coupled with mass spectrometry (MS) detection for increased sensitivity and specificity, especially when analyzing trace levels of D-amino acids in biological matrices. researchgate.net Derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can improve chromatographic properties and detection sensitivity in 2D-LC-MS methods for amino acids. uni-tuebingen.de While specific applications to this compound are not detailed, 2D-LC offers a promising avenue for the comprehensive chiral analysis of this compound in complex matrices.
Indirect Enantioseparation Via Diastereomer Formation
Gas Chromatography (GC) for Stereochemical Characterization
Gas chromatography (GC) is another valuable technique for the stereochemical characterization of amino acids. Similar to HPLC, chiral separation in GC can be achieved using chiral stationary phases or by forming diastereomeric derivatives and separating them on achiral phases. nih.govhplc.eu GC is often coupled with mass spectrometry (GC-MS) for sensitive and specific detection. masterorganicchemistry.com
For GC analysis, amino acids typically require derivatization to increase their volatility. Common derivatization procedures involve esterification of the carboxyl group and acylation of the amino group. molnar-institute.comhplc.eumasterorganicchemistry.com Chiral stationary phases for GC separation of amino acid enantiomers include modified cyclodextrins (e.g., Chirasil-Val, Lipodex) and amino acid derivatives. nih.govmolnar-institute.commasterorganicchemistry.com
Studies have demonstrated the effectiveness of chiral GC for separating the enantiomers of various amino acids, including N-alkylated amino acids, often after derivatization with reagents like N-trifluoroacetyl-O-alkyl esters or fluoroalkyl chloroformates. nih.govhplc.eumasterorganicchemistry.com Comprehensive two-dimensional gas chromatography (GC×GC) has also been applied to the enantiomeric analysis of amino acids, offering improved separation efficiency. nih.govictsl.net While direct studies on this compound by GC are not prominently featured, the established methods for chiral amino acid analysis by GC, particularly those for N-alkylated amino acids, are relevant for its stereochemical characterization.
Thin-Layer Chromatography (TLC) for Amino Acid Separation
Thin-layer chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the separation of amino acids. researchgate.netlibretexts.orgscirp.org While traditionally used for basic amino acid separation, TLC can also be adapted for chiral analysis.
Chiral separations by TLC can be achieved using chiral stationary phases, such as plates impregnated with copper(II) ions and a chiral selector (e.g., a proline derivative), which facilitate separation based on ligand exchange. chemcoplus.co.jp Alternatively, amino acids can be derivatized with chiral reagents to form diastereomers that are then separated on conventional achiral TLC plates. ictsl.net
Mobile phase composition is a key factor in TLC separation, with various solvent mixtures being employed depending on the polarity of the analytes. Detection of amino acids on TLC plates is commonly done using ninhydrin (B49086) spray reagent, which produces colored spots. libretexts.orgscirp.org While TLC may offer lower resolution compared to HPLC or GC, it can be a useful tool for rapid screening and qualitative assessment of the stereochemical composition of amino acids, including N-methyl and α-alkyl amino acids. chemcoplus.co.jp Two-dimensional TLC can further improve separation for complex mixtures. hplc.eu
Capillary Electrophoresis (CE) for Enantiomeric Analysis
Capillary Electrophoresis (CE) is a powerful technique for the separation of charged molecules based on their differential electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of polar compounds, including amino acids. chromatographytoday.com Chiral separation in CE is typically achieved by incorporating a chiral selector into the background electrolyte. chromatographytoday.com The enantiomers of a chiral molecule interact differently with the chiral selector, forming transient diastereomeric complexes with varying effective electrophoretic mobilities, leading to their separation. chromatographytoday.com
For the enantiomeric analysis of amino acids, including those like n-ethylalanine, CE can be employed using various chiral selectors such as cyclodextrins or macrocyclic antibiotics. The method offers advantages such as high separation efficiency, rapid analysis times, and low sample consumption. chromatographytoday.com While direct CE separation of underivatized amino acid enantiomers is possible using specific chiral stationary phases or selectors, derivatization can also be employed to enhance separation or detection. chromatographytoday.comnih.gov
Derivatization Strategies for Enhanced Detection and Stereoselection
Derivatization plays a critical role in the analysis of amino acids, particularly for enhancing detection sensitivity and enabling chiral separation. By reacting amino acids with a suitable reagent, their chemical properties are altered, which can improve their chromatographic behavior, introduce a detectable chromophore or fluorophore, or create diastereomers that can be separated on achiral stationary phases.
Pre-Column Chiral Derivatization Reagents (e.g., OPA, FLEC, FDAA, Marfey's Reagent, N-acetyl-L-cysteine, N-tert-butyloxycarbonyl-D-cysteine, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide)
Pre-column derivatization involves reacting the amino acid analytes with a derivatizing agent before their introduction into the chromatographic or electrophoretic system. For chiral analysis, chiral derivatization reagents are used to convert enantiomers into diastereomers, which can then be separated using conventional achiral separation methods. mdpi.comnih.govspringernature.com
Several chiral derivatization reagents are commonly employed for amino acid analysis:
o-Phthalaldehyde (B127526) (OPA) : OPA reacts with primary amines in the presence of a thiol, such as N-acetyl-L-cysteine or N-tert-butyloxycarbonyl-L-cysteine, to form highly fluorescent isoindole derivatives. mdpi.commdpi-res.com When a chiral thiol is used, the reaction with amino acid enantiomers produces diastereomers that can be separated chromatographically. mdpi.com
1-(9-Fluorenyl)ethyl Chloroformate (FLEC) : FLEC is another chiral derivatizing agent that reacts with primary and secondary amines to form fluorescent derivatives. epa.gov FLEC derivatives of amino acids can be separated by reversed-phase chromatography or capillary electrophoresis, allowing for enantiomeric analysis. epa.gov
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's Reagent : Marfey's reagent is a widely used chiral derivatizing agent that reacts with amino groups to form diastereomers detectable by UV-Vis spectroscopy. mdpi.comfishersci.cafishersci.comupf.edu The resulting diastereomers of D- and L-amino acids can be effectively separated by reversed-phase HPLC. fishersci.cafishersci.com Marfey's reagent is compatible with LC-MS analysis. mdpi.com
N-acetyl-L-cysteine and N-tert-butyloxycarbonyl-D-cysteine : These chiral thiols are often used in conjunction with OPA for the chiral derivatization of amino acids, leading to the formation of fluorescent diastereomers separable by chromatography. mdpi.commdpi-res.com
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) : L-FDLA is an advanced Marfey's reagent analog that has shown improved sensitivity and separation for derivatized chiral amino acids compared to the original Marfey's reagent (L-FDAA), particularly when coupled with LC-MS/MS. mdpi.comupf.edunih.gov
These pre-column derivatization strategies are applicable to a wide range of amino acids, including non-proteinogenic ones like n-ethylalanine, enabling the separation and quantification of their enantiomers.
Post-Column Derivatization Techniques
Post-column derivatization involves reacting the separated analytes with a detection reagent after they elute from the separation column but before they reach the detector. This approach is often used to impart detectable properties, such as fluorescence or UV absorbance, to compounds that lack them inherently. While less common for chiral separation itself compared to pre-column chiral derivatization, post-column methods can be used for the sensitive detection of separated amino acids, including those that may have undergone chiral separation by other means (e.g., using a chiral stationary phase). OPA, for instance, can be used in post-column systems for fluorescence detection of primary amines. However, for enantiomeric analysis requiring the formation of diastereomers, pre-column chiral derivatization is the more prevalent strategy.
Mass Spectrometry (MS) Applications in Conjunction with Chromatography
Mass spectrometry (MS) is an indispensable detection technique in modern analytical chemistry, offering high sensitivity, selectivity, and structural information. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), LC-MS and GC-MS provide powerful platforms for the analysis of complex mixtures, including biological samples. The hyphenation of chromatography with MS is particularly valuable for the analysis of amino acids and their enantiomers.
LC-MS/MS for Targeted Chiral Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard analytical tool in targeted metabolomics due to its high sensitivity and specificity. mdpi.com In targeted chiral metabolomics, LC-MS/MS is used for the enantioselective measurement and quantification of specific chiral metabolites, such as D-amino acids, within a biological system. researchgate.netnih.gov
The combination of chiral separation (often achieved through pre-column derivatization with reagents like Marfey's reagent or L-FDLA, or by using chiral stationary phases) with the sensitivity and selectivity of MS/MS detection allows for the accurate quantification of individual enantiomers, even at low concentrations in complex biological matrices. mdpi.comnih.gov Targeted LC-MS/MS methods utilize multiple reaction monitoring (MRM) to selectively detect and quantify specific precursor/product ion transitions for each derivatized enantiomer, providing high confidence in identification and accurate quantification. mdpi.comnih.gov This approach is highly applicable to the analysis of this compound and its enantiomer in biological or other complex samples, enabling their specific detection and quantification within a targeted metabolomics framework.
Detection Systems and Sensitivity Enhancement in Amino Acid Analysis
Mass spectrometry provides sensitive detection for amino acid analysis, especially when coupled with LC. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for amino acids and their derivatives in LC-MS.
While comprehensive information, detailed research findings, and specific data tables focusing solely on advanced sample preparation and hydrolysis methods for the enantiomeric purity assessment of this compound were not explicitly available in the provided search results, the literature describes general methodologies applied to amino acids and their derivatives that would likely be adapted for such analysis.
Assessment of enantiomeric purity for amino acids typically involves chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors like Flame Ionization Detection (FID) or UV detection nih.govresearchgate.netnih.govmdpi.comcat-online.comrsc.orgresearchgate.netresearchgate.netnih.govsigmaaldrich.com. These methods often require sample preparation steps, including hydrolysis (especially for amino acids incorporated in peptides or other complex matrices) and derivatization to facilitate separation and detection of enantiomers researchgate.netnih.govmdpi.comcat-online.comrsc.orgresearchgate.netnih.govcat-online.comacs.org.
Hydrolysis methods are crucial when the target amino acid is not in its free form. Strong acid hydrolysis, commonly using 6N hydrochloric acid, is a standard approach for breaking down peptides and proteins into their constituent amino acids cat-online.com. However, acid hydrolysis can potentially lead to racemization of amino acids, affecting the accuracy of enantiomeric purity determination researchgate.netcat-online.com. To mitigate racemization during hydrolysis, alternative methods such as enzymatic hydrolysis or controlled acid hydrolysis conditions (e.g., specific temperature and time) may be employed researchgate.net. The choice of hydrolysis method depends on the sample matrix and the susceptibility of the specific amino acid to racemization.
Following hydrolysis (if necessary) and sample cleanup, derivatization is often performed to convert the enantiomers into diastereomers or volatile derivatives that can be separated on standard or chiral chromatographic columns researchgate.netnih.govmdpi.comcat-online.comrsc.orgresearchgate.netnih.govacs.org. Chiral derivatizing reagents react with the amino group (or other functional groups) of the amino acid, forming diastereomers that can then be separated using conventional reversed-phase chromatography researchgate.netnih.govresearchgate.net. Alternatively, amino acids can be derivatized with achiral reagents to form volatile compounds suitable for separation on a chiral stationary phase in GC nih.govcat-online.comnih.gov. Common derivatization reagents mentioned in the context of amino acid enantiomeric analysis include o-phthalaldehyde (OPA) in combination with a chiral thiol, N-trifluoroacetyl methyl esters, methyl chloroformate, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), and Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) nih.govresearchgate.netnih.govrsc.orgresearchgate.netacs.org.
While these general principles and methods are applied to amino acid enantiomeric analysis, specific protocols, optimization details, and performance data (e.g., recovery rates, racemization levels during hydrolysis, detection limits, repeatability, and accuracy) for this compound would need to be established through dedicated research on this particular compound. The selection of the most suitable sample preparation (including hydrolysis) and analytical method for this compound would depend on its chemical properties, the matrix in which it is present, and the required sensitivity and accuracy of the enantiomeric purity assessment.
Theoretical and Computational Chemistry Studies of N Ethyl D Alanine and Analogs
Quantum Chemical Calculation Methods for Electronic Structure and Energetics
Quantum chemical methods are fundamental for determining the electronic structure and relative energies of molecular systems. These calculations provide insights into the stability of different conformers and the feasibility of various chemical processes.
Hartree-Fock (HF) and Density Functional Theory (DFT) are among the most widely used ab initio and quantum chemical methods for studying molecular systems. These methods are employed to calculate the electronic structure, optimized geometries, and energies of molecules. Studies on N-substituted amino acid derivatives, including N-ethyl alanine (B10760859), have utilized HF and DFT methods to determine properties such as ionization constants. researchgate.netsemanticscholar.org DFT calculations, often with various functionals and basis sets (e.g., B3LYP/6-31G(d), B3LYP/6-311G(d,p)), have been applied to analyze the conformational landscape and electronic properties of alanine derivatives and peptides. nih.govresearchgate.netpensoft.net These calculations can reveal details about the distribution of internal energy and the electron donor/acceptor capacities within the molecule. pensoft.net
Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, providing a more accurate description of molecular systems compared to HF. MP2 calculations, often in conjunction with larger basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ, aug-cc-pV5Z), have been used in conformational studies of amino acids and peptides, including alanine derivatives. acs.orgacs.orgresearchgate.net While direct MP2 studies specifically focused on N-ethyl-D-alanine were not prominently found, studies on N-substituted amino acids have employed MP2 alongside HF and DFT for determining properties like ionization constants, indicating its applicability to this class of compounds. researchgate.net MP2 calculations can provide more refined relative energies for different conformers, contributing to a more accurate understanding of conformational preferences. researchgate.net
Hartree-Fock (HF) and Density Functional Theory (DFT) Approaches
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques build upon quantum chemical calculations to explore the dynamic behavior of molecules, analyze their conformations, and investigate interactions with their environment or biological partners.
Conformational analysis is essential for understanding the flexibility of this compound and its potential low-energy structures. Computational methods, including systematic conformational searches and molecular dynamics simulations, can map the potential energy surface and identify stable conformers. Studies on N-alkyl poly(L-alanine) and minimal models like N-methyl-L/D-alanine have utilized DFT calculations to generate Ramachandran-type plots, illustrating the allowed and preferred regions of conformational space based on dihedral angles (φ and ψ). This approach can be extended to this compound to understand how the N-ethyl substitution influences the conformational landscape compared to alanine. Conformational analysis is also crucial for predicting diastereoselectivity in reactions involving this compound, as the relative stability of transition states can be influenced by the conformers involved. While specific studies on the diastereoselectivity prediction for this compound using computational methods were not detailed in the search results, the general principles applied to other substituted amino acids and peptides are relevant. nih.govnih.gov
Hydrogen bonding and other intermolecular interactions play a significant role in determining the properties and behavior of amino acids and their derivatives in various environments, including in solution and in complexes with other molecules. Computational studies, often using DFT or MP2 methods, can characterize the strength and nature of intramolecular and intermolecular hydrogen bonds involving this compound. nih.govresearchgate.netpnas.org Analysis of electron density and interaction energies can reveal the presence and significance of these interactions, influencing conformational stability and molecular recognition. nih.govresearchgate.net Studies on related systems, such as alanine dipeptides and N-acetyl L-alanine crystals, have used computational approaches to investigate hydrogen bonding patterns and their impact on structure and properties. nih.govpnas.orgrepec.org
Alanine racemase is an enzyme that catalyzes the interconversion of L-alanine and D-alanine, and it is a target for antibacterial drug discovery because of its essential role in bacterial cell wall synthesis and its absence in humans. ebi.ac.ukjaptronline.combiotech-asia.orgnih.govbiorxiv.org Computational studies, including molecular docking and molecular dynamics simulations, have been extensively used to investigate the interaction of alanine racemase with its substrates (L-alanine and D-alanine) and potential inhibitors. ebi.ac.ukjaptronline.combiotech-asia.orgnih.govresearchgate.net While the search results did not specifically detail computational studies of this compound as a substrate or inhibitor of alanine racemase, the methodologies applied to D-alanine analogs and inhibitors are directly relevant. ebi.ac.ukjaptronline.comnih.govbiorxiv.org These studies often involve analyzing binding poses, interaction energies, and the role of specific amino acid residues in the enzyme's active site. ebi.ac.ukjaptronline.comnih.gov Computational alanine scanning, a technique used to assess the contribution of individual amino acid residues to binding affinity, highlights the broader application of computational methods in understanding enzyme-ligand interactions involving alanine-related compounds. science.gov
Investigation of Hydrogen Bonding and Intermolecular Interactions
Prediction of Ionization Constants and Spectroscopic Properties
The prediction of ionization constants (pKa values) and spectroscopic properties (such as NMR, IR, and UV-Vis spectra) for amino acid derivatives like this compound is a significant area within computational chemistry. These predictions are essential for understanding molecular behavior in different environments, predicting reactivity, and aiding in experimental characterization.
Prediction of Ionization Constants:
Computational methods for pKa prediction typically involve calculating the free energy difference between the protonated and deprotonated forms of a molecule in solution. Various levels of theory and solvation models are employed for this purpose. Semiempirical methods, such as PM6 and PM7, and Density Functional Theory (DFT) methods, often combined with continuum solvation models like SMD or COSMO, are commonly used approaches nih.govresearchgate.netresearchgate.netpeerj.com.
Studies on various functional groups, including amines and carboxylic acids present in amino acids, have demonstrated the applicability of these methods for pKa prediction nih.govresearchgate.netresearchgate.netpeerj.com. The accuracy of the predictions can vary depending on the method, basis set, and the specific chemical environment of the ionizable group. For instance, studies have shown that the choice of reference molecule in isodesmic reactions can significantly reduce errors in pKa predictions for amines nih.govresearchgate.net. While specific predicted pKa values for this compound were not found in the consulted literature, the methodologies applied to related amino acids and amines are directly relevant. These methods aim to account for electronic effects and solvation, which are critical in determining ionization behavior.
| Method | Solvation Model | Typical Accuracy (MAD, pH units) | Relevant Functional Groups Studied |
|---|---|---|---|
| PM6 | COSMO/SMD | 0.5 - 2.5 | Amines, Carboxylic Acids, Phenols |
| PM7 | COSMO | Varied | Amines |
| DFT (e.g., B3LYP) | COSMO/SMD | 0.6 - 1.0 | Amines, Carboxylic Acids |
Note: Typical accuracies are generalized based on studies of various molecules containing the indicated functional groups and may vary for specific compounds like this compound.
Prediction of Spectroscopic Properties:
Computational chemistry is also widely used to predict and interpret spectroscopic data. For amino acid derivatives, this can include vibrational spectra (IR and Raman), NMR chemical shifts, and electronic spectra (UV-Vis).
Theoretical calculations, often based on DFT, can predict vibrational frequencies and intensities, aiding in the assignment of experimental IR and Raman bands researchgate.netresearchgate.netacs.org. These studies can also provide insights into the conformational preferences of molecules, as different conformers can exhibit distinct vibrational signatures acs.org.
NMR parameters, such as chemical shifts and coupling constants, can be computed using various quantum chemical methods. These predicted parameters can be compared with experimental NMR spectra to confirm molecular structures and study conformational dynamics.
Electronic structure calculations can also be used to predict UV-Vis spectra by determining the energies and intensities of electronic transitions. While the search results did not provide specific spectroscopic predictions for this compound, studies on related amino acids and organic molecules demonstrate the capability of computational methods to provide valuable spectroscopic information researchgate.netucl.ac.ukaanda.org.
Computational studies often involve:
Geometry optimization to find stable conformers.
Calculation of vibrational frequencies to obtain IR and Raman spectra and confirm the nature of stationary points.
Calculation of NMR shielding constants to predict chemical shifts.
Calculation of electronic excitation energies and oscillator strengths for UV-Vis spectra.
These theoretical predictions serve as a powerful tool for the characterization and understanding of this compound and its analogs, complementing experimental spectroscopic investigations.
Detailed Research Findings (General Context):
Conformational Analysis: Amino acid derivatives can exist in multiple conformations, and computational methods are crucial for identifying and determining the relative energies of these conformers. Spectroscopic properties and ionization constants can be conformation-dependent.
Solvation Effects: The surrounding environment (solvent) significantly influences both ionization constants and spectroscopic properties. Computational studies employ solvation models to account for these effects nih.govresearchgate.netpeerj.com.
Accuracy and Limitations: The accuracy of computational predictions depends on the chosen level of theory, basis set, and the size and complexity of the molecule. While significant progress has been made, accurately predicting properties like pKa, especially for complex molecules or those with multiple ionizable centers, remains challenging nih.govresearchgate.net.
Computational studies on analogs of amino acids, such as N-acetylated or ethyl-ester derivatives, provide insights into how structural modifications influence properties acs.orgaip.orgnih.gov. These studies, while not directly on this compound, utilize methodologies that are applicable and informative for understanding the target compound.
| Spectroscopic Property | Computational Methods Commonly Used | Information Gained |
|---|---|---|
| IR/Raman | DFT, ab initio methods | Vibrational modes, functional group identification |
| NMR | DFT, ab initio methods | Chemical shifts, coupling constants, structure confirmation |
| UV-Vis | TD-DFT, other excited state methods | Electronic transitions, chromophores |
Biochemical and Biological Research Perspectives on N Ethyl D Alanine in Non Human Systems
Microbial Metabolism and Biosynthesis Pathways of D-Alanine Derivatives
Microorganisms, particularly bacteria, extensively utilize and metabolize D-amino acids, which play crucial roles in their physiology, including cell wall structure and signaling. While L-amino acids are the predominant form in most biological systems, D-amino acids are essential components in bacteria. tandfonline.comnih.gov The presence and metabolism of D-amino acids in bacteria are primarily mediated by specific enzymes such as racemases, transaminases, and oxidases. tandfonline.comnih.govfrontiersin.org
Role in Bacterial Cell Wall (Peptidoglycan) Synthesis
Bacterial cell walls are composed of peptidoglycan, a rigid mesh-like layer providing structural strength and shape. sigmaaldrich.comwikipedia.org A key component of peptidoglycan is a peptide chain attached to N-acetylmuramic acid residues, which often contains D-amino acids, including D-alanine and D-glutamic acid. sigmaaldrich.comwikipedia.org D-Alanyl-D-alanine is a crucial structure in the biosynthesis of bacterial cell wall peptidoglycans. researchgate.net It is incorporated into the muramyl pentapeptide precursor in the cytoplasm. sigmaaldrich.comresearchgate.net This precursor is then transferred and integrated into the growing peptidoglycan layer. sigmaaldrich.com The terminal D-alanine residue is typically removed during the final transpeptidation reaction, which cross-links the peptidoglycan strands. researchgate.netgoogle.com
While D-alanine is a canonical component, some bacteria can incorporate non-canonical D-amino acids (NCDAAs) into their peptidoglycan, influencing cell wall structure and other cellular processes. biorxiv.org The incorporation of NCDAAs can be mediated by LD-transpeptidases or penicillin-binding proteins (PBPs) with DD-transpeptidase activity. biorxiv.org The extent to which n-Ethyl-D-alanine, as a D-alanine derivative, might be involved in or interfere with these processes in specific microbial species would require dedicated research, as its structure differs from canonical D-alanine by the presence of an N-ethyl group.
D-Amino Acid Racemases in Microbial Physiology
Amino acid racemases are enzymes responsible for the interconversion of L-amino acids to their corresponding D-enantiomers. tandfonline.comnih.gov These enzymes are widespread in bacteria and are crucial for providing the D-amino acid substrates required for peptidoglycan synthesis and other functions. tandfonline.comnih.govresearchgate.net Alanine (B10760859) racemases, which convert L-alanine to D-alanine, are particularly common and play a key role in bacterial growth. tandfonline.comnih.gov Most bacteria encode at least two distinct alanine racemases, often designated Alr and DadB, which are involved in peptidoglycan synthesis and D-alanine catabolism, respectively. nih.govfrontiersin.org
Beyond alanine racemases, some bacteria possess broad-spectrum racemases (Bsr) capable of producing various non-proteinogenic D-amino acids from their L-counterparts. tandfonline.combiorxiv.org These broad-spectrum racemases contribute to the diversity of D-amino acids found in microbial environments and can produce NCDAAs that may be incorporated into peptidoglycan or serve signaling roles. biorxiv.org The potential for this compound to be a substrate for such broad-spectrum racemases from a corresponding L-N-ethyl-alanine would depend on the enzyme's substrate specificity, which varies among different bacterial species.
D-Amino Acid Transaminases and D-Amino Acid Oxidases in Microbial Catabolism
Microorganisms also possess enzymes to metabolize D-amino acids. D-amino acid transaminases (DAATs) catalyze the transfer of an amino group from a D-amino acid to an α-keto acid, producing a new D-amino acid and a new keto acid. mdpi.comnih.gov In bacteria, DAATs are important for the synthesis of D-glutamate, another essential component of the cell wall. mdpi.com The benchmark reaction for many bacterial DAATs is the transamination between D-alanine and α-ketoglutarate, yielding pyruvate (B1213749) and D-glutamate. mdpi.comnih.gov While D-alanine is a preferred substrate for many characterized DAATs, some can utilize a range of D-amino acids and keto acids. mdpi.comnih.govportlandpress.com
D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids, producing α-keto acids, ammonia (B1221849), and hydrogen peroxide. frontiersin.orgfrontiersin.orgfrontiersin.org While widely conserved in eukaryotes, DAAOs are found in only a few bacteria. frontiersin.orgfrontiersin.orgresearchgate.net Bacterial DAAOs can metabolize various neutral and basic D-amino acids. asm.orgasm.org For instance, the DadA enzyme in Pseudomonas aeruginosa is a D-amino acid dehydrogenase with broad substrate specificity, capable of utilizing most D-amino acids except D-glutamate and D-glutamine. asm.org The metabolic fate of this compound in bacteria would depend on the presence and substrate specificity of such transaminases and oxidases. If these enzymes can accommodate the N-ethyl group, this compound could potentially be catabolized or participate in transamination reactions.
Interkingdom Signaling Roles of D-Amino Acids in Ecosystems
D-amino acids are increasingly recognized for their roles as signaling molecules, not only within bacterial communities but also in interkingdom interactions. tandfonline.commdpi.compreprints.org Bacteria release a variety of D-amino acids into the extracellular environment, which can influence the behavior of other bacteria and even eukaryotic organisms. mdpi.compreprints.org For example, certain non-canonical D-amino acids released by Vibrio cholerae can negatively regulate peptidoglycan synthesis in other bacteria. D-amino acids have also been implicated in modulating biofilm formation and dispersal. nih.govasm.orgpreprints.org
Furthermore, D-amino acids produced by bacteria can be detected by mammalian cells, potentially influencing host-microbe interactions. frontiersin.orgmdpi.comresearchgate.net Mammalian taste receptors, for instance, can be activated by bacterial D-amino acids, suggesting a role in chemosensing and innate immunity. frontiersin.orgmdpi.comresearchgate.net The potential for this compound to act as an interkingdom signaling molecule has not been extensively studied, but given the signaling roles of other D-amino acid derivatives, this is an area for potential research.
Enzymatic Interactions and Reaction Mechanisms with Alanine Derivatives
Enzymes involved in the metabolism and incorporation of D-alanine derivatives exhibit specific interactions and reaction mechanisms. These enzymes, including racemases, transaminases, and enzymes involved in peptidoglycan synthesis, recognize and process their substrates based on their structural and stereochemical properties.
Substrate Specificity and Enzyme Kinetics
The substrate specificity of enzymes acting on D-amino acids and their derivatives is determined by the architecture of their active sites. For D-amino acid transaminases, residues in the active site form binding pockets that accommodate the D-amino acid substrate and the α-keto acid co-substrate. mdpi.comportlandpress.com Studies on DAATs from various bacteria have shown varying degrees of substrate specificity, with some being highly specific for D-alanine and α-ketoglutarate, while others exhibit broader specificity towards other D-amino acids and keto acids. mdpi.comnih.govportlandpress.com The kinetic parameters, such as Michaelis constant (Km) and catalytic efficiency (kcat/Km), provide quantitative measures of an enzyme's affinity for a substrate and its catalytic rate. mdpi.compolimi.it
For example, a D-amino acid transaminase from Haliscomenobacter hydrossis showed high turnover rates with D-alanine and α-ketoglutarate. mdpi.com Another study on engineered aminotransferases explored their activity towards D-phenylalanine derivatives, highlighting how modifications to the enzyme's active site can alter substrate specificity. polimi.it While direct kinetic data for this compound with specific microbial enzymes are limited in the provided search results, its structural similarity to D-alanine suggests it could potentially interact with enzymes that have some flexibility in their substrate binding pockets, particularly those known to process D-alanine derivatives or non-canonical D-amino acids. However, the N-ethyl group could also introduce steric or electronic effects that influence binding affinity and catalytic efficiency.
Enzymes like D-amino acid oxidases also exhibit broad substrate specificity, oxidizing various neutral and basic D-amino acids. frontiersin.orgfrontiersin.orgasm.org The efficiency of oxidation varies depending on the specific D-amino acid and the source of the enzyme. asm.orgnih.gov For instance, a DAAO from Rubrobacter xylanophilus showed higher activity towards branched-chain D-amino acids like D-valine and D-leucine. asm.org
Understanding the enzymatic interactions and kinetics of this compound would be crucial for determining its potential metabolic fate and biological effects in microbial systems. Research involving purified enzymes and kinetic assays would be necessary to determine if this compound can serve as a substrate or inhibitor for relevant microbial enzymes and to quantify these interactions.
Structural Biology of Enzymes Interacting with D-Alanine Analogs
The structural biology of enzymes involved in D-alanine metabolism, particularly in bacteria, provides insights into how D-alanine and its analogs interact at a molecular level. Two key enzymes in this pathway are alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).
Alanine racemase is a pyridoxal-5′-phosphate (PLP)-dependent enzyme that catalyzes the interconversion between L-alanine and D-alanine, providing the essential D-alanine for bacterial peptidoglycan synthesis. biorxiv.orgebi.ac.uk Structural studies of alanine racemase from various bacteria, such as Bacillus stearothermophilus, have elucidated the enzyme's active site and the mechanism of racemization involving key residues like Lys39 and Tyr265. ebi.ac.uk Analogs of alanine can interact with the enzyme-bound PLP at the active site. biorxiv.org
D-alanine:D-alanine ligase (Ddl) catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide, a crucial building block of the bacterial cell wall peptidoglycan. researchgate.netplos.orgnih.gov Structural studies of Ddl from organisms like Escherichia coli and Thermus thermophilus have revealed the enzyme's domain structure and conformational changes that occur upon substrate and product binding. researchgate.netnih.gov Ddl enzymes typically have binding sites for two D-alanine molecules and ATP. plos.orgnih.gov Analogs of D-alanine, such as phosphinate and phosphonate (B1237965) dipeptides, have been studied for their inhibitory activity against Ddl, acting as transition state analogs researchgate.net. These studies highlight the specific interactions within the active site that facilitate substrate binding and catalysis. For instance, comparisons of D-alanine-D-lactate ligase (a related enzyme conferring vancomycin (B549263) resistance) with D-alanine-D-alanine ligase have shown alterations in the size and hydrophobicity of the binding site for the second substrate, explaining shifts in substrate specificity rcsb.org.
Metabolic Fate of this compound in Specific Non-Human Biological Systems (e.g., Escherichia coli)
The metabolic fate of amino acids and their derivatives in bacteria like Escherichia coli involves various processes including uptake, incorporation into cellular components, degradation, or secretion. D-alanine itself is synthesized in E. coli by alanine racemase (encoded by alr and dadX genes) and is essential for peptidoglycan synthesis via D-alanine:D-alanine ligase (encoded by ddlA and ddlB genes) researchgate.netplos.orgbiorxiv.orgnih.govnih.govuniprot.org. E. coli also possesses a D-amino acid dehydrogenase (DadA) that can catabolize D-alanine frontiersin.orgplos.org. Furthermore, E. coli has been shown to secrete D-alanine, a process that appears to be modulated by proton electrochemical potential nih.gov.
Research on the metabolic fate of N-ethylated amino acids in E. coli is limited. One study investigated N-ethylglutamate (NEG) in E. coli and found that it was taken up from the growth medium and could serve as a sole nitrogen source under certain conditions asm.org. This suggests that E. coli possesses transport systems capable of importing N-ethylated amino acids and metabolic pathways to utilize them. However, the specific enzymes and pathways involved in the metabolism of this compound in E. coli have not been detailed in the provided research.
Given the lack of specific data on the metabolic fate of this compound in Escherichia coli within the consulted literature, its exact metabolic transformation, potential incorporation into macromolecules, or excretion pathways remain to be fully elucidated. Based on the metabolism of other N-ethylated amino acids like N-ethylglutamate, it is plausible that this compound could be transported into the cell and potentially undergo enzymatic modifications or degradation, but this requires specific investigation.
N Ethyl D Alanine in Peptidomimetic Design and Peptide Chemistry
Incorporation of N-Alkylated Alanine (B10760859) into Peptidomimetic Scaffolds
The introduction of N-alkylated amino acids, such as n-Ethyl-D-alanine, into peptide sequences is a widely used approach in peptidomimetic design nih.goviris-biotech.detandfonline.com. This modification involves substituting the hydrogen atom on the amide nitrogen with an alkyl group, such as an ethyl group in the case of this compound nih.govnih.govtandfonline.com. This alteration can significantly impact the properties of the resulting peptide chain.
Impact of N-Alkylation on Conformational Freedom and Stability
N-alkylation, including ethylation as in this compound, has a notable impact on the conformational freedom and stability of peptides and peptidomimetics slideshare.nettandfonline.comresearchgate.netcam.ac.uk. The introduction of the N-alkyl group increases the steric bulk around the amide bond, which can restrict the rotation around the N-Cα bond (the φ angle) and the Cα-C' bond (the ψ angle), thereby reducing the conformational space accessible to the peptide nih.govtandfonline.comresearchgate.netcam.ac.uk. This increased rigidity can be beneficial for locking the peptide into a biologically active conformation, potentially leading to improved target binding affinity and selectivity iris-biotech.deresearchgate.netcam.ac.uk.
Furthermore, N-alkylation is a well-established strategy for enhancing the metabolic stability of peptides against proteolytic degradation nih.goviris-biotech.denih.govtandfonline.comresearchgate.netescholarship.org. The steric hindrance provided by the N-alkyl group makes the amide bond less susceptible to cleavage by proteases iris-biotech.denih.govtandfonline.com. This increased resistance to enzymatic breakdown can lead to a longer in vivo half-life for peptidomimetic drugs nih.govtandfonline.comescholarship.org. While N-methylation is the most studied form of N-alkylation, studies have explored the effect of larger alkyl groups, demonstrating that the size and nature of the N-alkyl substituent can influence the degree of protease resistance escholarship.org. For instance, one study showed that N-methyl derivatives exhibited the highest stability to elastase cleavage compared to peptides with larger N-alkyl groups escholarship.org.
The removal of the amide proton also reduces the peptide's ability to form hydrogen bonds, which can influence its interaction with biological membranes and contribute to improved cell permeability iris-biotech.denih.govtandfonline.comcam.ac.uk.
Stereochemical Considerations in Peptidomimetic Synthesis
Stereochemical control is crucial in the synthesis of peptidomimetics incorporating N-alkylated amino acids like this compound nih.govacs.orggoogle.com. This compound itself possesses a defined stereochemistry at the α-carbon, being the D-isomer. When incorporating such modified amino acids into a growing peptide chain, it is essential to maintain the desired stereochemical purity to ensure the correct three-dimensional structure of the final peptidomimetic nih.govacs.org.
Synthetic strategies for incorporating N-alkylated amino acids into peptides include using pre-synthesized N-alkylated amino acid building blocks in solid-phase peptide synthesis (SPPS) or performing N-alkylation directly on the peptide chain during synthesis nih.govgoogle.comnih.govresearchgate.netchimia.ch. The stereochemical outcome can be influenced by the chosen synthetic route and reaction conditions nih.govgoogle.comresearchgate.net. For example, methods involving the coupling of N-alkylated building blocks require careful optimization to avoid epimerization at the α-carbon, which can lead to a mixture of stereoisomers and potentially reduced biological activity nih.gov. Using chiral starting materials and employing stereoselective synthetic methods are vital for controlling the stereochemistry of the N-alkylated residues within the peptidomimetic scaffold nih.gov.
Structure-Activity Relationship (SAR) Studies in Peptidomimetic Development
Structure-Activity Relationship (SAR) studies are fundamental in the development of peptidomimetics incorporating modified amino acids like this compound researchgate.netresearchgate.netresearchgate.netnih.gov. These studies systematically investigate how changes in the chemical structure of a peptidomimetic analog affect its biological activity researchgate.netresearchgate.netupc.edutandfonline.com. By synthesizing a series of analogs with variations in the type, position, and stereochemistry of N-alkylated alanine residues (or other modifications), researchers can gain insights into the structural requirements for optimal activity, selectivity, and stability researchgate.netresearchgate.netresearchgate.netupc.edunih.gov.
In the context of N-alkylated alanine, SAR studies can reveal the impact of the ethyl group at specific positions within a peptide sequence on its binding affinity to a target receptor, its efficacy in a functional assay, and its resistance to enzymatic degradation researchgate.netresearchgate.netnih.gov. For instance, replacing a natural alanine residue with this compound at a particular position might enhance proteolytic stability but could also alter the conformation in a way that affects receptor binding researchgate.netnih.gov. SAR studies help to identify the optimal placement and stereochemistry of the this compound residue to achieve the desired balance of pharmacological properties researchgate.netnih.gov.
Data from SAR studies can be used to guide further rational design efforts, leading to the development of more potent, selective, and stable peptidomimetic drug candidates researchgate.netresearchgate.netresearchgate.netupc.edu. These studies often involve synthesizing libraries of modified peptides and evaluating their biological activity researchgate.netnih.govnih.gov.
An example of SAR in the context of N-alkylation is seen in studies targeting IAPs, where N-methylation of an alanine residue increased inhibitory activity, while ethylation and other bulkier alkylations at the same position led to a loss of activity, suggesting the involvement of hydrogen bonds at that site nih.gov. This highlights the position-specific and substituent-specific effects of N-alkylation on biological activity nih.gov.
Development of Modified Amino Acid Libraries for Peptidomimetics
The development of diverse libraries of modified amino acids, including N-alkylated variants like this compound, is crucial for the efficient exploration of chemical space in peptidomimetic design ebi.ac.uknih.govchimia.chnagaseamerica.com. These libraries provide building blocks that can be readily incorporated into peptide sequences using standard synthetic techniques, such as solid-phase peptide synthesis nih.govchimia.ch.
Libraries of N-alkylated amino acids allow researchers to systematically introduce variations at different positions within a peptide sequence and evaluate the impact of these modifications on the resulting peptidomimetic's properties nih.gov. The availability of a wide range of N-alkylated amino acids with different alkyl group sizes, shapes, and functionalities facilitates the optimization of peptidomimetic leads through SAR studies nih.govchimia.ch.
Synthetic methodologies have been developed for the preparation of these modified amino acid libraries, including methods for N-alkylation of amino acids or their derivatives nih.govresearchgate.netchimia.chchalmers.se. These methods aim for efficiency, scalability, and control over stereochemistry to provide high-quality building blocks for peptidomimetic synthesis nih.govresearchgate.netchimia.ch. The creation of large, diverse libraries of N-alkylated amino acids is essential for high-throughput screening and the discovery of novel peptidomimetic drug candidates nih.govchimia.ch.
Future Directions and Emerging Research Avenues for N Ethyl D Alanine
Integration of Advanced Analytical and Computational Approaches
Advanced analytical techniques are crucial for the comprehensive characterization of n-Ethyl-D-alanine and its interactions. Methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and mass spectrometry (MS) are widely used for the stereoselective separation and quantitative determination of amino acids and their derivatives, including D-alanine. researchgate.netnih.gov The application of mass spectrometry coupled with chromatographic techniques allows for sensitive and selective detection and multi-analyte analysis. jfda-online.com Two-dimensional chromatography is also a modern trend in HPLC, offering improved resolution and detectability. researchgate.net
Computational studies, including molecular docking and molecular dynamics simulations, play a vital role in understanding the behavior of this compound at the molecular level. mdpi.commdpi.comacs.org These methods can predict binding affinities and conformations, providing insights into interactions with biological targets such as enzymes and receptors. mdpi.comacs.org Quantum chemical calculations can further elucidate the stability and interactions of different conformers. mdpi.com The integration of these computational approaches with experimental data can accelerate the discovery and design of new molecules incorporating this compound.
Exploration of Novel Biochemical Roles in Diverse Biological Systems
While D-alanine is known to occur in bacterial cell walls and some peptide antibiotics, the specific biochemical roles of this compound in diverse biological systems are still being explored. wikipedia.orgchina-sinoway.comresearchgate.net Research has shown that D-amino acids can have various functions, including roles in bacterial cell wall synthesis and as components of peptide antibiotics. wikipedia.orgresearchgate.net The presence of D-alanine has been detected in human and rat serum, suggesting potential roles in mammalian systems as well. researchgate.net
Emerging research suggests that modified amino acids like this compound could be involved in detoxification processes. For instance, a translation proofreader of archaeal origin has been shown to deacylate N-ethyl-D-aminoacyl-tRNAs arising from acetaldehyde (B116499) toxicity in plants, indicating a potential mechanism for handling ethylated D-amino acids. elifesciences.org Further research is needed to fully understand the metabolic pathways involving this compound and its potential functions in different organisms.
Innovative Synthetic Pathways and Methodologies
Developing efficient and innovative synthetic pathways for this compound is essential for its wider application. Traditional chemical synthesis methods for amino acid derivatives can be complex and may involve harsh conditions. google.com Research into improved synthesis methods, such as those utilizing biocatalysis or novel chemical reactions, is ongoing for various amino acid derivatives. frontiersin.orgnih.govmdpi.com
For example, studies on the synthesis of N-ethoxalyl-alanine ethyl ester, an intermediate for vitamin B6 production, highlight efforts to develop simpler and more environmentally friendly processes, avoiding corrosive catalysts and reducing waste. google.com Solid-phase synthesis strategies are also being explored for the creation of peptidomimetics incorporating modified amino acids. escholarship.org Future work in this area for this compound could focus on stereoselective synthesis, scalability, and the development of green chemistry approaches.
Q & A
How can researchers optimize the synthesis of N-Ethyl-D-alanine to achieve high purity and yield?
Classification: Basic
Methodological Answer:
The synthesis of this compound can be optimized by adjusting reaction parameters such as temperature, pH, and catalyst selection. For example, substitution reactions using ethylating agents (e.g., ethyl halides) under controlled alkaline conditions (pH 9–11) can enhance yield . Purification techniques like recrystallization or high-performance liquid chromatography (HPLC) are critical for isolating the compound from byproducts. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) .
What analytical techniques are most effective for characterizing this compound and its derivatives?
Classification: Basic
Methodological Answer:
Key techniques include:
- Chiral HPLC : To resolve enantiomers and confirm stereochemical integrity .
- NMR Spectroscopy : For structural elucidation, particularly ¹H and ¹³C NMR to identify ethyl group incorporation and backbone conformation .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, especially electrospray ionization (ESI-MS) for polar derivatives .
- Circular Dichroism (CD) : To assess optical activity and confirm D-configuration .
How does this compound influence enzyme kinetics compared to unmodified alanine derivatives?
Classification: Advanced
Methodological Answer:
this compound may alter enzyme-substrate interactions due to steric hindrance from the ethyl group. To study this, researchers can:
- Perform kinetic assays with enzymes like alanine racemase or dehydrogenases, comparing Michaelis-Menten constants () and turnover numbers () between ethylated and standard substrates .
- Use molecular docking simulations to visualize binding site interactions and identify steric clashes or hydrogen bonding disruptions .
- Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
How can contradictions in receptor binding data between D- and L-enantiomers of ethylated alanine derivatives be resolved?
Classification: Advanced
Methodological Answer:
Contradictions often arise from enantiomer-specific receptor conformations. Strategies include:
- Comparative binding assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to measure binding affinities () for both enantiomers in parallel experiments .
- Chiral chromatography : Ensure enantiopure samples to avoid confounding results from impurities .
- Structural biology techniques : X-ray crystallography or cryo-EM of receptor-ligand complexes to visualize stereospecific interactions .
What role does this compound play in modulating peptide stability and protein interactions?
Classification: Advanced
Methodological Answer:
The ethyl group can stabilize peptide structures by introducing hydrophobic interactions or disrupting hydrogen-bonding networks. Methodological approaches include:
- Solid-phase peptide synthesis (SPPS) : Incorporate this compound into model peptides and assess stability via circular dichroism (CD) or thermal denaturation assays .
- Protease resistance assays : Compare degradation rates of modified vs. unmodified peptides in vitro .
- Molecular dynamics (MD) simulations : Analyze conformational changes and interaction energies in protein-ligand systems .
How should researchers design experiments to assess the metabolic fate of this compound in biological systems?
Classification: Advanced
Methodological Answer:
- Isotopic labeling : Synthesize ¹³C- or ¹⁵N-labeled this compound and track incorporation into metabolites via liquid chromatography-mass spectrometry (LC-MS) .
- In vivo studies : Administer the compound to model organisms (e.g., rodents) and collect plasma, urine, and tissue samples for pharmacokinetic profiling .
- Enzyme inhibition assays : Test whether the ethyl group interferes with metabolic enzymes like transaminases or decarboxylases .
What statistical approaches are recommended for analyzing contradictory data in enantiomer-specific bioactivity studies?
Classification: Advanced
Methodological Answer:
- Multivariate analysis : Use principal component analysis (PCA) or partial least squares regression (PLSR) to identify variables (e.g., steric parameters, solvent polarity) driving bioactivity differences .
- Meta-analysis : Pool data from multiple studies to assess effect sizes and heterogeneity, applying fixed- or random-effects models .
- Bayesian inference : Quantify uncertainty in binding affinity measurements and update prior probabilities with new data .
How can researchers validate the chiral purity of this compound in synthetic batches?
Classification: Basic
Methodological Answer:
- Polarimetry : Measure specific optical rotation and compare to literature values for D-enantiomers .
- Chiral derivatization : React the compound with a chiral agent (e.g., Marfey’s reagent) and analyze diastereomers via HPLC .
- Enzymatic assays : Use enantioselective enzymes (e.g., D-amino acid oxidase) to confirm the absence of L-contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
